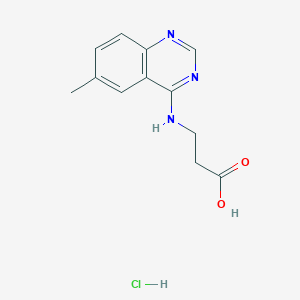
3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C11H11N3O2 HCl, and it has a molecular weight of 253.68 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC (=O)O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.68 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Antiviral and Antimicrobial Applications
Research indicates the synthesis of compounds closely related to 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, demonstrating antiviral and antimicrobial properties. For example, Luo et al. (2012) explored the synthesis of (quinazolin-4-ylamino)methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity. Similarly, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids that exhibited potent antimicrobial activity against certain gram-positive and gram-negative bacteria (Luo et al., 2012); (Myangar & Raval, 2012).
Cancer and Tumor Studies
Significant research has been conducted on derivatives of this compound in the context of cancer and tumor treatment. Wissner et al. (2005) developed 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as irreversible inhibitors for VEGFR-2, a key receptor in tumor growth and angiogenesis. Hassan and Hassan (2013) also evaluated the cytotoxic activity of certain quinazoline derivatives against lymphoma cell lines, finding some to be more effective than standard drugs (Wissner et al., 2005); (Hassan & Hassan, 2013).
Neuroprotective and Antagonistic Properties
Several studies focus on the neuroprotective properties and receptor antagonism of related compounds. Yu et al. (2013) discovered quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, offering potential treatment avenues for Alzheimer's disease. Similarly, Takahashi et al. (1998) researched a quinazoline derivative, YM872, as a neuroprotective agent against cerebral ischemia, demonstrating its potential in acute stroke treatment (Yu et al., 2013); (Takahashi et al., 1998).
特性
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17;/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXPQPMHSDRZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)
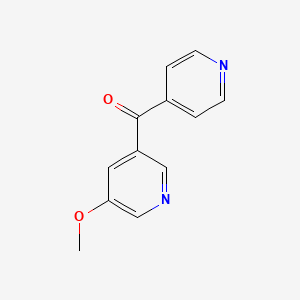
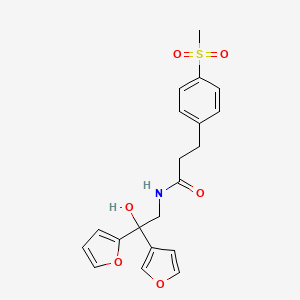
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
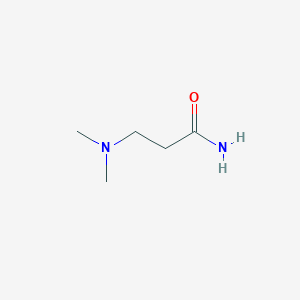
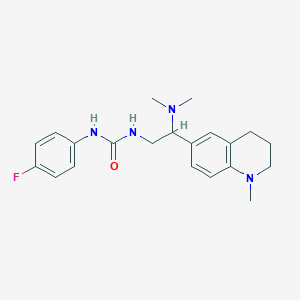
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)
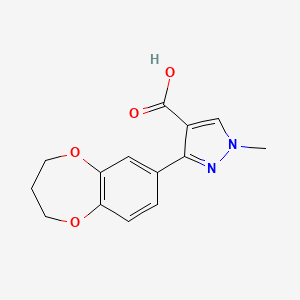
![6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2362985.png)
![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)
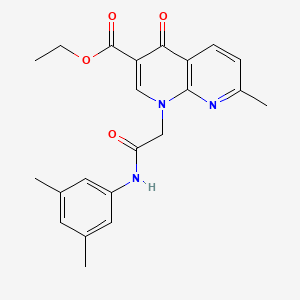
![6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)
![7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2362993.png)
